

Spectroscopic data for Benzyl 3-acetylpiridine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Benzyl 3-acetylpiridine-1-carboxylate
Cat. No.:	B1523722

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **Benzyl 3-acetylpiridine-1-carboxylate**

Introduction

Benzyl 3-acetylpiridine-1-carboxylate is a key synthetic intermediate in the development of novel therapeutics, particularly in the realm of neurological and psychiatric disorders.^[1] Its structural framework, featuring a protected piperidine ring with an acetyl substituent, makes it a versatile building block for constructing more complex molecular architectures.^[2] Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications in drug discovery and development.

This technical guide provides a detailed overview of the expected spectroscopic data for **Benzyl 3-acetylpiridine-1-carboxylate** (CAS Number: 502639-39-6, Molecular Formula: $C_{15}H_{19}NO_3$).^[1] While a complete set of publicly available experimental spectra for this specific molecule is limited, this document, grounded in the fundamental principles of spectroscopic analysis and data from closely related analogues, serves as a robust predictive guide for researchers. We will delve into the anticipated features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the rationale behind these predictions and outlining standardized protocols for their acquisition.

Molecular Structure and Key Features

The structure of **Benzyl 3-acetylpiridine-1-carboxylate** combines a benzyl carbamate protecting group with a 3-substituted piperidine ring. This combination of a rigid aromatic system and a flexible heterocyclic ring, along with two carbonyl groups, gives rise to a distinct spectroscopic fingerprint.

Caption: Chemical Structure of **Benzyl 3-acetylpiridine-1-carboxylate**

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. The predicted ¹H NMR spectrum of **Benzyl 3-acetylpiridine-1-carboxylate** in a solvent like CDCl₃ would exhibit distinct signals for the benzyl, piperidine, and acetyl protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (C ₆ H ₅)	7.30 - 7.40	Multiplet	5H
Benzylic (CH ₂)	5.14	Singlet	2H
Piperidine Ring	1.50 - 4.20	Multiplets	9H
Acetyl (CH ₃)	2.15	Singlet	3H

Expertise & Experience: Deciphering the Predicted Spectrum

- Aromatic Protons (7.30 - 7.40 ppm): The five protons of the phenyl group are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current. Their signals will likely appear as a complex multiplet.
- Benzylic Protons (5.14 ppm): The two protons of the benzylic methylene group are chemically equivalent and adjacent to an oxygen atom, which deshields them, causing them to appear as a sharp singlet around 5.14 ppm.

- Piperidine Ring Protons (1.50 - 4.20 ppm): The nine protons on the piperidine ring will show complex splitting patterns due to diastereotopicity and conformational isomerism, resulting in a series of overlapping multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom will be the most downfield in this group.
- Acetyl Protons (2.15 ppm): The three equivalent protons of the acetyl methyl group are adjacent to a carbonyl group, which deshields them, resulting in a characteristic singlet at approximately 2.15 ppm.

Caption: Standard Workflow for NMR Data Acquisition and Processing

Experimental Protocol for ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Benzyl 3-acetylpiriperidine-1-carboxylate** in 0.6-0.8 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CHCl_3 at 7.26 ppm).

^{13}C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in **Benzyl 3-acetylpiriperidine-1-carboxylate** will give a distinct signal.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Ketone Carbonyl (C=O)	209.0
Carbamate Carbonyl (C=O)	155.0
Aromatic C (quaternary)	136.5
Aromatic CH	128.5, 128.0, 127.8
Benzylid CH ₂	67.0
Piperidine CH ₂ & CH	25.0 - 50.0
Acetyl CH ₃	28.0

Expertise & Experience: Interpreting the Carbon Signals

- Carbonyl Carbons (209.0 and 155.0 ppm): The two carbonyl carbons are the most deshielded and will appear furthest downfield. The ketone carbonyl is typically found at a higher chemical shift than the carbamate carbonyl.
- Aromatic Carbons (127.8 - 136.5 ppm): The six carbons of the benzene ring will resonate in the aromatic region. The quaternary carbon to which the benzylic group is attached will be a weak signal.
- Benzylic Carbon (67.0 ppm): The carbon of the benzylic methylene group will appear around 67.0 ppm due to its attachment to an oxygen atom.
- Piperidine Carbons (25.0 - 50.0 ppm): The five carbons of the piperidine ring will be found in the aliphatic region, with their exact shifts influenced by their position relative to the nitrogen and the acetyl group.
- Acetyl Carbon (28.0 ppm): The methyl carbon of the acetyl group will resonate in the upfield aliphatic region.

Experimental Protocol for ^{13}C NMR Spectroscopy

The protocol is similar to that for ^1H NMR, with the primary difference being the pulse program used for acquisition. A proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1735	Strong	Ketone C=O Stretch
~1695	Strong	Carbamate C=O Stretch
~1250	Strong	C-O Stretch
~1100	Strong	C-N Stretch

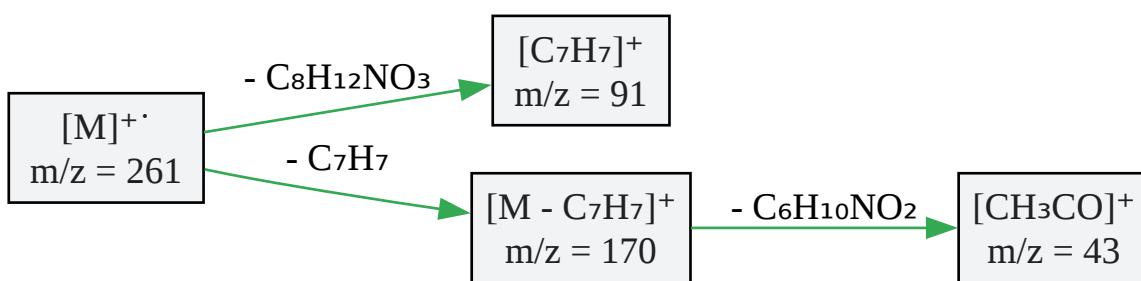
Trustworthiness: A Self-Validating System

The presence of two strong carbonyl absorption bands in the IR spectrum is a key diagnostic feature. The higher frequency band is attributed to the ketone, while the lower frequency band corresponds to the carbamate, which experiences resonance that weakens the C=O bond. This provides a quick and reliable confirmation of these two crucial functional groups.

Experimental Protocol for IR Spectroscopy

- Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by

grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as a plot of transmittance versus wavenumber.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule through ionization and fragmentation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

- Molecular Ion (M^+): $m/z = 261.14$ (corresponding to the molecular formula $C_{15}H_{19}NO_3$)
- Key Fragments:
 - $m/z = 91$: Tropylium ion ($[C_7H_7]^+$), a very common and stable fragment from benzyl groups.
 - $m/z = 170$: Loss of the benzyl group ($[M - C_7H_7]^+$).
 - $m/z = 43$: Acetyl cation ($[CH_3CO]^+$).

[Click to download full resolution via product page](#)

Caption: Predicted Key Fragmentation Pathway for **Benzyl 3-acetylpiriperidine-1-carboxylate**

Experimental Protocol for Mass Spectrometry

- Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of **Benzyl 3-acetylpiriperidine-1-carboxylate**. By combining the predictive power of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. This multi-faceted spectroscopic approach is essential for maintaining the high standards of quality and consistency required in pharmaceutical research and development.

References

- Vertex AI Search. (2026).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- ResearchGate. (2024). A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]
- PubChem. (2026).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzyl 3-acetylpiriperidine-1-carboxylate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data for Benzyl 3-acetylpiriperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523722#spectroscopic-data-for-benzyl-3-acetylpiriperidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com